Deptor-IN-1 is synthesized from various chemical precursors, and its classification falls under small molecule inhibitors targeting protein-protein interactions. It specifically inhibits the interaction between Deptor and mTOR complexes, thereby influencing downstream signaling pathways critical for cell proliferation and survival.
The synthesis of Deptor-IN-1 involves multi-step organic synthesis techniques. The general approach includes:
Deptor-IN-1 has a complex molecular structure characterized by specific functional groups that facilitate its binding to Deptor. The molecular formula and weight are determined through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry.
The three-dimensional structure can be analyzed using computational modeling techniques to predict binding affinities and interaction sites with mTOR.
Deptor-IN-1's interaction with mTOR involves competitive inhibition, where it binds to the same site as Deptor. Key reactions include:
Deptor-IN-1 functions by disrupting the interaction between Deptor and mTOR complexes (mTORC1 and mTORC2). This disruption leads to:
Data from studies show that knockdown of Deptor significantly increases mTOR activity, which correlates with enhanced cell growth and survival.
Deptor-IN-1 is typically a solid at room temperature, with solubility varying based on solvent choice.
Key chemical properties include:
Relevant data from stability studies indicate that Deptor-IN-1 maintains its integrity over extended periods when stored under recommended conditions.
Deptor-IN-1 has significant applications in cancer research due to its ability to modulate mTOR signaling pathways. Specific applications include:
DEPTOR exerts its regulatory effects on mTOR signaling through direct structural interactions with the mTOR kinase within both mTOR complexes. Biochemical and structural analyses, including cryo-electron microscopy (cryo-EM) reconstructions, demonstrate that DEPTOR interacts with mTOR via two distinct structured regions: its C-terminal postsynaptic density 95, disks large, zonula occludens-1 (PDZ) domain and its N-terminal DEP domain tandem (DEPt) [2] [5]. The PDZ domain binds tightly to the focal adhesion targeting (FAT) domain of mTOR, acting as an anchor that facilitates subsequent binding of the DEPt domain. This bipartite binding induces an allosteric suppression of mTOR kinase activation by stabilizing mTOR in a non-activated conformation. Critically, the interaction interface involves residues within the mTOR Horn region (amino acids 290–350) and FAT domain helices (amino acids 1525–1578 and 1680–1814), which become ordered upon DEPTOR binding [2] [5].
Beyond direct inhibition, DEPTOR is subject to intense post-translational regulation by mTOR itself. Upon activation by growth factors or nutrients, mTORC1 and mTORC2 phosphorylate DEPTOR at multiple serine residues (including Ser286, Ser287, Ser291, Ser293, and Ser299) located within a linker region connecting the DEPt and PDZ domains. This phosphorylation creates a degradation motif (degron, SSGYFS) recognized by the SCFβ-transducin repeat-containing protein (βTrCP) E3 ubiquitin ligase complex, leading to DEPTOR ubiquitination and proteasomal degradation. This degradation relieves mTOR inhibition, enabling full pathway activation [1] [4] [7]. Conversely, under conditions of low mTOR activity, DEPTOR accumulates, reinforcing mTOR suppression and promoting processes like autophagy. This reciprocal regulation creates a sensitive feedback system modulating cellular responses to environmental cues [1] [8].
Table 1: Key Structural Features of DEPTOR-mTOR Interaction
DEPTOR Domain | Binding Site on mTOR | Functional Consequence | Regulation |
---|---|---|---|
PDZ Domain | FAT Domain (aamTOR1525–1578); Horn Region (aamTOR290–350) | Anchors DEPTOR; Mildly activates mTOR | Stabilizes DEPTOR-mTOR complex; Interface allows regulatory crosstalk |
DEP Domain Tandem (DEPt) | FAT Domain (aamTOR1680–1814) | Allosterically suppresses mTOR kinase activation | Binding facilitated by prior PDZ engagement; Undergoes conformational shift |
Linker Region (Degron: SSGYFS) | Phosphorylated by mTOR kinase | Targets DEPTOR for SCFβTrCP-mediated ubiquitination and degradation | Phosphorylation at Ser286, Ser287, Ser291, Ser293, Ser299 enables βTrCP binding |
While DEPTOR functions as a tumor suppressor in many cancer types (e.g., lung, prostate) due to its mTOR-inhibitory role, it exhibits paradoxical oncogenic properties in specific hematological malignancies, most notably multiple myeloma. Genomic analyses reveal that DEPTOR is frequently overexpressed in a subset of multiple myeloma tumors, particularly those characterized by cyclin D1 (CCND1), cyclin D3 (CCND3), or v-maf musculoaponeurotic fibrosarcoma oncogene homolog (MAF)/v-maf musculoaponeurotic fibrosarcoma oncogene homolog B (MAFB) translocations [1] [6] [10]. These genetic alterations drive aberrant DEPTOR transcription. Furthermore, gains of chromosome 8q24, where the DEPTOR gene resides, contribute to its overexpression in other multiple myeloma cases [6] [10].
High DEPTOR levels in multiple myeloma cells create a dependency that is essential for their survival. Mechanistically, DEPTOR overexpression potently inhibits mTORC1 activity. While this would typically suppress growth, it simultaneously disrupts a critical negative feedback loop where active mTORC1 signaling normally suppresses insulin receptor substrate 1 (IRS1)-phosphatidylinositol 3-kinase (PI3K) signaling. Consequently, the loss of this feedback results in hyperactivation of PI3K and protein kinase B (Akt), a major pro-survival kinase [1] [6] [8]. DEPTOR-mediated Akt activation occurs primarily through phosphorylation at Ser473 by mTORC2 (which is less inhibited by DEPTOR than mTORC1) and at Thr308 by phosphoinositide-dependent kinase 1 (PDK1), downstream of PI3K. This sustained Akt signaling promotes myeloma cell survival and resistance to apoptosis [6] [7] [10]. Clinically, high DEPTOR protein levels are not uniform across multiple myeloma patients but show significant variability. Importantly, retrospective analyses, such as those from the GEM2010 trial, indicate that patients with the highest DEPTOR expression levels exhibit longer progression-free survival, suggesting a complex interplay between DEPTOR expression, disease biology, and treatment response [10].
Table 2: Oncogenic Role of DEPTOR in Multiple Myeloma
Mechanism of Overexpression | Consequence on mTORC1 | Consequence on PI3K/AKT | Functional Outcome for Myeloma Cells |
---|---|---|---|
MAF/MAFB translocations | Strong inhibition | Relief of S6K1-IRS1 negative feedback → Hyperactivation | Enhanced survival; Dependency on DEPTOR |
CCND1/CCND3 translocations | Strong inhibition | Relief of S6K1-IRS1 negative feedback → Hyperactivation | Enhanced survival; Dependency on DEPTOR |
8q24 copy number gain | Moderate to strong inhibition | Moderate to strong hyperactivation | Enhanced survival; Association with better PFS in some contexts |
MicroRNA (miR-135b, miR-642a) downregulation | Increased DEPTOR protein → Inhibition | Increased DEPTOR protein → Hyperactivation via feedback relief | Maintenance of plasma cell differentiation; Survival |
The dual aspects of DEPTOR biology in multiple myeloma – its frequent overexpression driven by recurrent genetic lesions and its critical role in maintaining pro-survival Akt signaling through mTORC1 inhibition – provide a compelling rationale for therapeutically targeting DEPTOR. Knockdown of DEPTOR using small interfering RNA or short hairpin RNA in multiple myeloma cell lines (e.g., H929, MM1S, 8226) consistently induces apoptosis and reduces cell viability, demonstrating that these cancer cells are dependent on high DEPTOR levels for survival [3] [6] [10]. This dependency is mechanistically linked to the collapse of the compensatory PI3K/Akt activation. Upon DEPTOR depletion, the inhibitory brake on mTORC1 is released. Reactivated mTORC1 then phosphorylates its downstream target, ribosomal protein S6 kinase beta-1 (S6K1), which in turn phosphorylates and degrades IRS1. The loss of IRS1 prevents its activation of PI3K, leading to diminished Akt signaling and ultimately triggering myeloma cell death [3] [6].
Pharmacological disruption of the DEPTOR-mTOR interaction mimics the effects of genetic knockdown. Deptor-IN-1 (also referred to as drug 3g in the literature) is a compound chemically related to an earlier inhibitor, NSC126405, but significantly more potent. Deptor-IN-1 binds directly to the PDZ domain of DEPTOR with high affinity, as confirmed by surface plasmon resonance (SPR) and photo-cross-linking assays [3]. This binding induces a rapid proteasomal degradation of DEPTOR protein, distinct from NSC126405 which primarily blocks the DEPTOR-mTOR interaction without inducing degradation. Deptor-IN-1-mediated degradation leads to sustained reactivation of mTORC1 (evidenced by increased phosphorylation of S6 kinase and ribosomal protein S6) and, crucially, the subsequent engagement of the negative feedback loop causing downregulation of IRS1/PI3K/Akt signaling (specifically reducing Akt phosphorylation at Thr308) [3]. This dual effect – mTORC1 reactivation coupled with Akt suppression – underlies the potent cytotoxic effect of Deptor-IN-1 in multiple myeloma cells. In vitro, Deptor-IN-1 demonstrates significantly lower half-maximal inhibitory concentration (IC50) values (e.g., ~0.17 μM in 8226 cells) compared to NSC126405 (~1.2 μM) [3].
Furthermore, the dependency of multiple myeloma cells on the unfolded protein response and proteasome function creates opportunities for synergistic combinations. While Deptor-IN-1 monotherapy shows efficacy, its combination with proteasome inhibitors like bortezomib presents a complex interaction. Preclinical studies indicate that the earlier inhibitor NSC126405 synergizes with bortezomib, enhancing multiple myeloma cell death [3]. However, Deptor-IN-1, by inducing DEPTOR degradation, may antagonize bortezomib's effect. This antagonism likely occurs because proteasome inhibition prevents the degradation of DEPTOR, which is required for Deptor-IN-1's mechanism of action. Therefore, sequential rather than concurrent administration might be necessary for optimal efficacy [3]. In vivo studies using multiple myeloma xenograft models (e.g., 8226 cells in NOD/SCID mice) demonstrate that daily or every-other-day administration of Deptor-IN-1 effectively reduces tumor DEPTOR levels, reactivates mTORC1 signaling (increased phospho-p70 S6 kinase), and exerts anti-tumor effects [3]. These findings validate DEPTOR as a viable pharmacological target and Deptor-IN-1 as a lead compound for further development in DEPTOR-dependent multiple myeloma.
Table 3: Mechanism and Efficacy of Deptor-IN-1 vs. Precursor Compound
Feature | NSC126405 | Deptor-IN-1 (Drug 3g) |
---|---|---|
Primary Mechanism | Binds DEPTOR PDZ domain; Prevents DEPTOR-mTOR binding | Binds DEPTOR PDZ domain; Induces rapid proteasomal degradation of DEPTOR |
Effect on mTORC1 Activity | Reactivation (due to blocked inhibition) | Strong and sustained reactivation (due to DEPTOR removal) |
Effect on Akt Signaling | Reduces phosphorylation (T308) via feedback engagement | Reduces phosphorylation (T308) via feedback engagement; More pronounced |
In Vitro Cytotoxicity (IC50 in MM cells) | ~1.2 μM (e.g., 8226 cells) | ~0.17 μM (e.g., 8226 cells); 7-fold more potent |
Effect on DEPTOR-mTOR Binding (IC50) | Higher concentration required | Lower concentration required; More effective disruptor |
Interaction with Bortezomib | Synergistic | Antagonistic (proteasome inhibition blocks DEPTOR degradation) |
In Vivo Anti-Tumor Activity | Modest reduction in tumor growth | Significant reduction in tumor growth; Abrogates DEPTOR expression in tumors |
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